molecular formula C21H17F2N5O2S B2680202 N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895790-86-0

N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2680202
CAS No.: 895790-86-0
M. Wt: 441.46
InChI Key: YDIBOXCPUMHMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a high-purity synthetic organic compound intended for research and development purposes. This molecule features a complex architecture incorporating a [1,2,4]triazolo[3,2-b][1,3]thiazole core, a structure of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The core is further functionalized with a 2-methylphenyl substituent and linked to an ethanediamide (oxalamide) bridge, which is terminated by a 2,4-difluorophenyl group. The inclusion of fluorine atoms is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. While the specific biological profile of this compound requires empirical determination, molecules with similar structural motifs, particularly those combining fused heterocyclic systems with fluorinated aromatic rings, have been investigated for a range of pharmacological activities, as seen in patents for various therapeutic agents . This combination of features makes it a valuable candidate for exploration in several research areas, including but not limited to, oncology, infectious diseases, and neuroscience. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a scaffold for library development, or a pharmacological tool for target validation and mechanism-of-action studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2S/c1-12-4-2-3-5-15(12)18-26-21-28(27-18)14(11-31-21)8-9-24-19(29)20(30)25-17-7-6-13(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIBOXCPUMHMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This is usually achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the thiazole ring: This step involves the reaction of the triazole intermediate with sulfur-containing reagents under specific conditions.

    Attachment of the difluorophenyl group: This is typically done through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Final coupling: The final step involves coupling the intermediate with ethanediamide under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds containing triazole and thiazole moieties often display significant antimicrobial properties. For instance:

  • Triazole derivatives have been widely studied for their antifungal activities against various pathogens, including Candida and Aspergillus species.
  • The presence of the thiazole ring can enhance the antimicrobial efficacy due to its ability to disrupt microbial cell membranes.

In a study on similar compounds, derivatives with triazole rings showed promising activity against Botrytis cinerea, a common plant pathogen, indicating that N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide may also possess antifungal properties worth exploring further .

Anticancer Potential

The anticancer potential of compounds with triazole and thiazole structures has been well documented. Research suggests that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of cell cycle progression: Certain triazole derivatives have demonstrated the ability to halt the cell cycle in cancer cells.
  • Induction of apoptosis: Compounds similar to this compound have been shown to activate apoptotic pathways in cancer cells.

For example, studies have reported that triazole-containing compounds exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The specific combination of functional groups in this compound may enhance its anticancer activity compared to other similar molecules.

Anti-inflammatory Activity

The anti-inflammatory properties of heterocyclic compounds are increasingly recognized in medicinal chemistry. Compounds featuring thiazole and triazole rings have been investigated for their ability to modulate inflammatory responses:

  • Inhibition of pro-inflammatory cytokines: Some studies indicate that triazole derivatives can reduce levels of cytokines like TNF-alpha and IL-6.
  • Reduction of oxidative stress: The antioxidant properties associated with these compounds may contribute to their anti-inflammatory effects.

Research on structurally related compounds has shown significant anti-inflammatory activity in animal models . Given the structural similarities with this compound, it is plausible that this compound could also exhibit notable anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a triazolo-thiazole scaffold with other ethanediamide derivatives (e.g., compounds in and ). Key differences arise in substituent placement:

  • 2,4-Difluorophenyl group: This electron-withdrawing substituent may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-chloro-4-methylphenyl group) .

Electronic and Steric Effects

  • This contrasts with ’s 4-methoxyphenyl group, where the methoxy donor enhances solubility but reduces electrophilicity .
  • Steric hindrance : The ortho-methyl group in the target compound may limit rotational freedom, favoring a conformation that optimizes hydrophobic interactions. This contrasts with ’s 4-methoxyphenyl substituent, which offers greater rotational flexibility .

Data Table of Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
Target Compound : N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-triazolo[3,2-b]thiazol-6-yl]ethyl}ethanediamide C₂₄H₂₀F₂N₆O₂S 506.52 g/mol 2,4-Difluorophenyl, 2-methylphenyl Hypothesized antiviral/agrochemical
: N-{2-[2-(4-Fluorophenyl)triazolo[3,2-b]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide C₂₁H₁₈FN₅O₃S 439.47 g/mol 4-Fluorophenyl, 4-methoxyphenyl Higher polarity (methoxy group)
: N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyltriazolo[3,2-b]thiazol-5-yl]ethyl}ethanediamide C₂₄H₂₃ClN₆O₃S 523.00 g/mol 4-Methoxyphenyl, 3-chloro-4-methylphenyl Increased lipophilicity (chloro, methyl)
(Entry 9): N'-[1,2-bis(3-fluorophenyl)ethyl]-N-[4-(cyanomethoxy)phenyl]ethanediamide C₂₅H₂₀F₂N₄O₃ 486.45 g/mol Bis(3-fluorophenyl), cyanomethoxy TMPRSS2 inhibitor (ΔG = -7.198 kcal/mol)
: Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) C₁₂H₁₀F₂N₆O₂S 348.31 g/mol 2,6-Difluorophenyl, sulfonamide Herbicide (ALS inhibitor)

Role of Fluorine Substituents

The 2,4-difluorophenyl group in the target compound mirrors structural motifs in agrochemicals (e.g., flumetsulam in ) and pharmaceuticals (e.g., TMPRSS2 inhibitors in ). Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic pockets . For example, flumetsulam’s 2,6-difluorophenyl group contributes to its herbicidal activity by inhibiting acetolactate synthase (ALS) , while TMPRSS2 inhibitors with fluorinated groups () exhibit strong binding (ΔG ≤ -7.1 kcal/mol) .

Impact of Methyl and Methoxy Groups

  • Methoxy groups : ’s 4-methoxyphenyl group enhances aqueous solubility but may reduce target engagement in hydrophobic environments.

Steric and Tautomeric Considerations

highlights that triazole-thiazole derivatives exist in tautomeric forms influenced by substituents. The target compound’s rigid ortho-methyl group may favor a single tautomer, enhancing predictability in molecular interactions . In contrast, para-substituted analogs (e.g., ) may exhibit tautomeric equilibria, complicating binding dynamics .

Biological Activity

N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that exhibits significant biological activity. Its unique structure incorporates a difluorophenyl moiety and a triazolo-thiazole ring system, which are known to contribute to various pharmacological effects. This article aims to explore the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F2N6SC_{22}H_{22}F_2N_6S, with a molecular weight of approximately 437.47 g/mol. The structure comprises:

  • A 2,4-difluorophenyl group
  • A 2-methylphenyl substituent
  • A triazolo-thiazole ring system

This structural diversity is critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has been observed to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values indicating significant potency .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis via caspase activation
Bel-74027.5Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. The presence of the triazole and thiazole rings contributes to its antimicrobial efficacy.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Study on Anticancer Effects

A comprehensive study published in PMC evaluated the cytotoxic effects of similar triazole derivatives against human cancer cell lines. The results indicated that modifications in the phenyl groups significantly enhanced anticancer activity .

Structure-Activity Relationship (SAR)

Research focusing on the SAR of triazole derivatives revealed that the introduction of electron-withdrawing groups like fluorine at specific positions increased the lipophilicity and bioavailability of the compounds. This modification often correlates with enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(2,4-difluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediate thiazole and triazole derivatives. Key steps include:

  • Thiazole ring formation : Use of chlorinating agents (e.g., PCl₃) and cyclization catalysts under reflux conditions.
  • Triazolo-thiazole coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group attachment .
  • Ethylenediamide functionalization : Amidation reactions with 2,4-difluorophenyl isocyanate under inert atmospheres (e.g., N₂) at 60–80°C .
  • Optimization : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) and adjust stoichiometric ratios (e.g., 1:1.2 for amidation) to improve yields (typically 70–85%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • IR spectroscopy : Confirm amide C=O stretching (1649–1670 cm⁻¹) and aromatic C-H bending (750–850 cm⁻¹) .
  • ¹H/¹³C NMR : Identify key peaks (e.g., difluorophenyl protons at δ 7.2–7.9 ppm; methyl groups at δ 2.1–2.5 ppm) .
  • X-ray diffraction : Resolve co-crystal structures to verify the triazolo-thiazole core and substituent geometry .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays aligned with its structural analogs (e.g., thiazole-triazole hybrids):

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen for EGFR or CDK2 inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR) based on substituent modifications .
  • ADMET prediction : Apply QikProp or SwissADME to optimize logP (target <3), polar surface area (>80 Ų), and metabolic stability (CYP3A4 inhibition screening) .
  • Reaction path simulations : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states during synthesis .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times.
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and verify solubility via dynamic light scattering .
  • Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding kinetics and rule out off-target effects .

Q. How can the compound’s regioselectivity in heterocyclic reactions be improved?

  • Methodological Answer :

  • Directing group strategy : Introduce electron-withdrawing groups (e.g., -NO₂) to the thiazole ring to enhance electrophilic substitution at the 6-position .
  • Catalyst optimization : Screen Pd/ligand combinations (e.g., Pd(OAc)₂ with SPhos) for selective C-H activation .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and reduce side reactions .

Q. What advanced techniques characterize its interaction with biological membranes?

  • Methodological Answer :

  • Liposome binding assays : Use fluorescence quenching (e.g., dansyl-labeled lipids) to quantify membrane partitioning .
  • MD simulations : Run 100-ns simulations (GROMACS) to model compound insertion into lipid bilayers and calculate free energy profiles .
  • SPR-based membrane affinity : Immobilize lipid bilayers on L1 chips and measure real-time binding kinetics .

Comparative Analysis of Structural Analogs

Compound IDStructural FeaturesKey DifferencesBiological Activity
Target Compound Triazolo-thiazole core, 2,4-difluorophenylHigh lipophilicity (logP ~3.2)Moderate EGFR inhibition (IC₅₀ = 1.2 µM)
Analog A Thiazole-phenyl esterLacks triazole ringAntimicrobial (MIC = 8 µg/mL vs. S. aureus)
Analog B Fluorophenyl-triazolothiadiazineSmaller polar surface areaAnticancer (HeLa IC₅₀ = 5 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.